Suc-Ala-Leu-Pro-Phe-PNA
Descripción general
Descripción
Suc-Ala-Leu-Pro-Phe-pNA is a substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
Molecular Structure Analysis
The molecular formula of this compound is C33H42N6O9 . The molecular weight is 666.72 .Chemical Reactions Analysis
Suc-ALPF-pNA has been used for an uncoupled protease-free assay of PPIase activity . It is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease .Physical And Chemical Properties Analysis
Suc-AAPF-pNA appears as a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, and in distilled water at 4 mg/ml .Aplicaciones Científicas De Investigación
Characterization in Bacterial Enzymes
Research has shown that certain bacterial enzymes, such as those from Azotobacter vinelandii, exhibit peptidyl-prolyl cis/trans isomerase activity against synthetic peptides including Suc-Ala-Leu-Pro-Phe-pNA. This substrate specificity is typical for bacterial FKBPs (FK506-binding proteins), indicating a role in protein folding and potentially in other cellular processes (Dimou et al., 2011).
Enzyme Substrate Specificities
This compound has been identified as a reactive substrate for FKBP, a protein involved in the immunosuppressive effects of drugs like FK506. The specificity of these enzymes for this substrate is notable, suggesting a role in pharmacological research and understanding drug mechanisms (Harrison & Stein, 1990).
Endopeptidase Hydrolysis
Studies have demonstrated the hydrolysis of peptides including this compound by endopeptidases from various sources, such as human kidney. This indicates the peptide's utility in studying enzyme specificity and action, particularly regarding hydrophobic amino acids like Leu and Phe (Ishida et al., 1983).
Peptide Binding and Enzyme Activity
Research into the binding of peptides derived from this compound to enzymes like human cyclophilin hCyp-18 has revealed insights into enzyme activity and inhibition mechanisms. These studies highlight the potential of this peptide in examining enzyme interactions and functionalities (Demange et al., 2001).
Implications in Fibrinolysis
This compound and related peptides have been used to study enzymes involved in fibrinolysis. The specificity of these enzymes for certain peptide substrates offers insights into blood clotting mechanisms and potential therapeutic targets (Okamoto et al., 1981).
Use in Elastase Activity Studies
This peptide has been utilized in the study of elastase activity in various biological samples, such as human seminal plasma. Understanding its interaction with elastase and other enzymes can provide valuable information in areas like reproductive biology and enzyme regulation (Matsuda et al., 2000).
Mecanismo De Acción
Target of Action
Suc-Ala-Leu-Pro-Phe-PNA (Suc-ALPF-pNA) is primarily a substrate for FK-506 binding proteins (FKBPs), also known as macrophilins . FKBPs are a family of proteins that have peptidyl-prolyl cis-trans isomerase (PPIase) activity . These proteins play a crucial role in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .
Mode of Action
The interaction of Suc-ALPF-pNA with its target proteins involves the cleavage of the compound. The PPIases, including FKBPs and cyclophilins, catalyze the cis-trans isomerization of proline imidic peptide bonds in Suc-ALPF-pNA . This enzymatic action accelerates the protein folding process .
Biochemical Pathways
The primary biochemical pathway affected by Suc-ALPF-pNA involves protein folding. By acting as a substrate for PPIases, Suc-ALPF-pNA plays a role in the protein folding process. The cis-trans isomerization of proline imidic peptide bonds, catalyzed by PPIases, is a rate-limiting step in protein folding . Therefore, the action of Suc-ALPF-pNA indirectly influences various biological processes that depend on protein folding.
Pharmacokinetics
It’s worth noting that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso) , which could potentially influence its bioavailability and distribution.
Result of Action
The enzymatic cleavage of Suc-ALPF-pNA by PPIases results in the acceleration of the protein folding process . This can have various downstream effects at the molecular and cellular levels, depending on the specific proteins being folded. The precise effects would depend on the biological context and the specific proteins involved.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
These enzymes catalyze the cis-trans isomerisation of proline imidic peptide bonds, a critical process in protein folding . The activity of these enzymes can be quantified by the release of p-nitroaniline, which is measured by absorbance at 405 nm .
Cellular Effects
Given its role as a substrate for PPIases, it can be inferred that it plays a role in protein folding processes within the cell . This could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Suc-Ala-Leu-Pro-Phe-PNA involves its interaction with PPIases. These enzymes catalyze the cis-trans isomerisation of proline imidic peptide bonds, a critical process in protein folding . This compound serves as a substrate for this reaction, and its cleavage results in the release of p-nitroaniline, which can be measured spectrophotometrically .
Temporal Effects in Laboratory Settings
It is known that the compound is used in assays to measure the activity of PPIases
Metabolic Pathways
Given its role as a substrate for PPIases, it can be inferred that it is involved in the metabolic pathway of protein folding .
Subcellular Localization
Given its role as a substrate for PPIases, it can be inferred that it is likely to be found wherever these enzymes are located within the cell .
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?
A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.
Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?
A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].
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